molecular formula C17H16N2O3 B2856901 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1202987-83-4

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2856901
CAS No.: 1202987-83-4
M. Wt: 296.326
InChI Key: ANLPGDHUSGNTES-UHFFFAOYSA-N
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Description

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound featuring a 3-oxo-indenyl core linked via an ether oxygen to an acetamide group, which is further substituted with a pyridin-4-ylmethyl moiety. The indenyl group provides a rigid, partially aromatic scaffold, while the pyridine and acetamide functionalities introduce hydrogen-bonding and polarity, making the compound a candidate for pharmacological or materials science applications.

Properties

IUPAC Name

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-4-2-13-1-3-14(9-15(13)16)22-11-17(21)19-10-12-5-7-18-8-6-12/h1,3,5-9H,2,4,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLPGDHUSGNTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several derivatives documented in the literature:

Table 1: Key Structural Comparisons
Compound Name/ID Core Structure Functional Groups Key Differences
Target Compound 3-oxo-2,3-dihydro-1H-indenyl Ether-linked acetamide, pyridin-4-ylmethyl Reference compound
N-(pyridin-4-ylmethyl)acetamide (Py4MA) None (pyridine derivative) Acetamide, pyridin-4-ylmethyl Lacks indenyl core; simpler structure
Compound 37 2,3-dihydro-1H-indenyl Benzimidazole-linked acetamide, pyridin-4-ylmethyl Replaces ether with benzimidazole; retains pyridine
Compound 11p Benzo[e][1,4]diazepin-2-one Acetamide, pyridin-3-ylamino, methylpyridine Complex heterocyclic core; distinct substitution pattern
Key Observations :
  • Functional Group Impact : The ether linkage in the target compound may enhance solubility compared to the benzimidazole in Compound 37, while the pyridin-4-ylmethyl group aligns with Py4MA’s hydrogen-bonding profile .

Hydrogen-Bonding and Intermolecular Interactions

The pyridin-4-ylmethyl and acetamide groups in the target compound enable hydrogen-bond donor/acceptor interactions, critical for crystal packing or target binding. highlights the role of hydrogen-bond patterns in molecular aggregation, suggesting that the target’s pyridine and carbonyl groups may form robust networks akin to those in Py4MA .

Pharmacological and Functional Data (Inferred)

While direct data for the target compound are unavailable, analogues in were tested for cytokine modulation (e.g., IL-8, TNF-α) in cellular assays. The indenyl core’s rigidity in the target compound may enhance receptor binding compared to Py4MA’s simpler structure, though the absence of a benzimidazole (as in Compound 37) could reduce affinity for certain biological targets .

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